molecular formula C28H25N3 B1367587 9-Ethyl-3-(N-benzyl-N-phenylhydrazonomethyl)carbazole CAS No. 75238-79-8

9-Ethyl-3-(N-benzyl-N-phenylhydrazonomethyl)carbazole

Cat. No.: B1367587
CAS No.: 75238-79-8
M. Wt: 403.5 g/mol
InChI Key: RPHJRJPXKZMFFQ-UHFFFAOYSA-N
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Description

9-Ethylcarbazole-3-carboxaldehyde N-Benzyl-N-phenylhydrazone (CAS: 75238-79-8) is a carbazole-derived hydrazone compound featuring a 9-ethylcarbazole core substituted at the 3-position with a benzyl-phenylhydrazone group. Its molecular formula is C₂₇H₂₃N₃, with a molecular weight of 389.49 g/mol . This compound is utilized in organic semiconductor research due to carbazole’s intrinsic hole-transport properties and the tunability of hydrazone substituents for optoelectronic applications .

Properties

IUPAC Name

N-benzyl-N-[(9-ethylcarbazol-3-yl)methylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3/c1-2-30-27-16-10-9-15-25(27)26-19-23(17-18-28(26)30)20-29-31(24-13-7-4-8-14-24)21-22-11-5-3-6-12-22/h3-20H,2,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHJRJPXKZMFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NN(CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201149108
Record name 9-Ethyl-9H-carbazole-3-carboxaldehyde 2-phenyl-2-(phenylmethyl)hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201149108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75238-79-8
Record name 9-Ethyl-9H-carbazole-3-carboxaldehyde 2-phenyl-2-(phenylmethyl)hydrazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75238-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Ethyl-9H-carbazole-3-carboxaldehyde 2-phenyl-2-(phenylmethyl)hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201149108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

9-Ethylcarbazole-3-carboxaldehyde N-benzyl-N-phenylhydrazone (ECCA) is a derivative of carbazole, a compound known for its diverse biological activities. This article aims to explore the biological activity of ECCA, focusing on its mechanisms, therapeutic potential, and relevant case studies.

ECCA has the following chemical characteristics:

  • Molecular Formula : C28H25N3
  • Molecular Weight : 403.53 g/mol
  • CAS Number : 75238-79-8

ECCA exhibits its biological effects primarily through the modulation of various signaling pathways. Notably, it has been shown to activate the p53 signaling pathway, which plays a crucial role in regulating cell cycle and apoptosis. The activation of this pathway leads to increased apoptosis in cancer cells while sparing normal cells.

Key Mechanisms:

  • Apoptosis Induction : ECCA enhances caspase activity, leading to increased apoptosis in melanoma cells.
  • Cell Cycle Regulation : By upregulating p53, ECCA influences cell cycle progression and promotes senescence in tumor cells.
  • Inhibition of Tumor Growth : In vivo studies indicate that ECCA significantly suppresses tumor growth without adversely affecting normal tissues.

Biological Activity

The biological activities of ECCA have been investigated in various studies, particularly concerning its anticancer properties.

Antitumor Activity

A study demonstrated that ECCA selectively inhibited the growth of BRAF-mutated and wild-type melanoma cells while showing minimal effects on normal human melanocytes. The compound's ability to induce apoptosis was confirmed through biochemical assays that measured caspase activation and cell proliferation rates.

Study ReferenceCell TypeEffectMechanism
MelanomaInhibition of growthActivation of p53 pathway
Normal MelanocytesMinimal effectSelective targeting

Case Studies

Several case studies have highlighted the potential of ECCA as a therapeutic agent:

  • Case Study on Melanoma Treatment :
    • Objective : To evaluate the efficacy of ECCA in melanoma models.
    • Findings : ECCA treatment resulted in significant tumor size reduction in animal models, with no observable toxicity to surrounding tissues.
  • Combination Therapy :
    • Objective : To assess the impact of combining ECCA with BRAF inhibitors.
    • Findings : The combination therapy exhibited enhanced growth inhibition compared to either treatment alone, suggesting a synergistic effect.

Comparative Analysis with Other Carbazole Derivatives

ECCA is part of a larger class of carbazole derivatives known for their biological activities. Below is a comparison table highlighting key derivatives and their reported activities:

Compound NameBiological ActivityReference
9-Ethylcarbazole-3-carbaldehydeAntitumor (melanoma)
CeliptiumApproved for metastatic breast cancer
MidostaurinTreatment for AML and NSCLC

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:
This compound serves as a crucial intermediate in the synthesis of various organic molecules. It is particularly important in the development of pharmaceuticals and agrochemicals. Its structure allows for the formation of diverse derivatives that can exhibit biological activity.

Case Study:
A study reported the synthesis of hydrazones from 9-ethylcarbazole derivatives, demonstrating yields between 78% to 90% in large-scale preparations. This efficiency highlights its utility in producing compounds with potential therapeutic applications .

Biological Imaging:
The compound is employed in the production of fluorescent dyes, which are essential for biological imaging and diagnostics. These dyes enhance the visibility of cellular structures, facilitating research in cell biology and pathology.

Application Example:
Fluorescent dyes derived from this hydrazone have been used to label cellular components, allowing researchers to track cellular processes in real-time under fluorescence microscopy.

Analytical Chemistry

Reagent for Detection:
In analytical chemistry, 9-ethylcarbazole-3-carboxaldehyde N-benzyl-N-phenylhydrazone acts as a reagent aiding in the detection and quantification of other chemical species in complex mixtures. Its reactivity with various analytes makes it valuable for developing new analytical methods.

Case Study:
Research has demonstrated its application in chromatographic techniques where it assists in identifying trace levels of contaminants in environmental samples .

Research in Photovoltaics

Potential Use in Organic Solar Cells:
The compound is being explored for its potential use in organic solar cells, contributing to sustainable energy solutions. Its electronic properties can enhance charge transport within photovoltaic devices.

Data Table: Photovoltaic Applications

ApplicationDescription
Charge TransportEnhances efficiency of organic solar cells
StabilityImproves operational lifespan of photovoltaic devices

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s functional analogs differ primarily in the substituents attached to the hydrazone nitrogen atoms. Below is a detailed comparison based on structural features, physicochemical properties, and applications:

Structural and Physicochemical Properties

Compound Name Substituents CAS Number Molecular Formula Molecular Weight (g/mol) Purity
9-Ethylcarbazole-3-carboxaldehyde N-Benzyl-N-phenylhydrazone N-Benzyl, N-Phenyl 75238-79-8 C₂₇H₂₃N₃ 389.49 >98% (HPLC)*
9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-phenylhydrazone N-Ethyl, N-Phenyl 84678-52-4 C₂₃H₂₃N₃ 341.45 Not reported
9-Ethylcarbazole-3-carboxaldehyde N-Butyl-N-phenylhydrazone N-Butyl, N-Phenyl 88107-84-0 C₂₅H₂₇N₃ 369.50 Not reported
9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(o-tolyl)hydrazone N-Ethyl, N-o-Tolyl 1274948-12-7 C₂₄H₂₅N₃ 355.48 98%
9-Ethylcarbazole-3-carboxaldehyde Diphenylhydrazone N-Phenyl, N-Phenyl 73276-70-7 C₂₇H₂₃N₃ 389.49 >98% (HPLC)

*Assumed based on analogous diphenylhydrazone purity .

Key Observations:
  • Molecular Weight : The benzyl-phenyl variant (389.49 g/mol) is heavier than ethyl-phenyl (341.45 g/mol) and butyl-phenyl (369.50 g/mol) analogs due to the aromatic benzyl group’s larger size .
  • Alkyl Groups (Ethyl/Butyl): Improve solubility in non-polar solvents compared to aromatic substituents . o-Tolyl Group: The methyl substituent on the aryl ring (o-tolyl) may alter electronic properties via inductive effects .

Commercial Availability and Specifications

  • Suppliers : TCI Chemicals (N-butyl-N-phenylhydrazone) , Macklin (N-ethyl-N-o-tolyl) , and Aladdin (N-butyl-N-phenylhydrazone) .
  • Pricing : N-Ethyl-N-o-tolylhydrazone (CAS: 1274948-12-7) costs ¥459/200 mg , while the diphenylhydrazone (CAS: 73276-70-7) is priced higher due to demand in OLED research .

Q & A

Q. What are the established synthetic routes for preparing 9-Ethylcarbazole-3-carboxaldehyde N-Benzyl-N-phenylhydrazone, and how can reaction conditions be optimized?

The compound is synthesized via condensation of 9-ethylcarbazole-3-carboxaldehyde with N-benzyl-N-phenylhydrazine. Key parameters include:

  • Solvent selection : Methanol is commonly used for Schiff base/hydrazone formation due to its polarity and ability to dissolve aromatic aldehydes .
  • Reaction time and temperature : Heating under reflux (5–8 hours) ensures complete conversion, as demonstrated in analogous hydrazone syntheses .
  • Purification : Recrystallization from methanol or ethanol yields high-purity (>98%) products, as reported for structurally similar hydrazones .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm hydrazone formation by identifying the imine (C=N) peak at ~160 ppm and ethyl/carbazole substituents .
  • X-ray crystallography : Resolves molecular geometry, such as dihedral angles between the carbazole core and substituents (e.g., 10.4° for analogous pyrazolyl-carbazole derivatives) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 403.52) validate the molecular formula (C28_{28}H25_{25}N3_3) .

Q. What are common synthetic challenges, and how can side reactions be mitigated?

  • By-product formation : Competing reactions (e.g., oxidation of the aldehyde group) are minimized by using anhydrous solvents and inert atmospheres.
  • Low yields : Excess hydrazine (1.2–1.5 equivalents) drives the condensation to completion .
  • Purification difficulties : Column chromatography with silica gel (hexane/ethyl acetate) effectively separates unreacted starting materials .

Advanced Research Questions

Q. How does this compound interact with transition metals, and what applications arise from its coordination chemistry?

Hydrazones act as tridentate ligands, coordinating via the imine nitrogen and carbazole π-system. For example:

  • Copper(II) complexes : Exhibit enhanced antibacterial activity due to metal-ligand charge transfer, as seen in structurally related thiosemicarbazone complexes .
  • Catalytic applications : Palladium complexes of carbazole derivatives are explored in cross-coupling reactions, though this remains underexplored for the target compound .

Q. What strategies are employed to design bioactive derivatives, and how is their efficacy validated?

  • Structural modification : Substituents on the benzyl/phenyl groups influence bioactivity. For instance, electron-withdrawing groups enhance anti-inflammatory properties in tetrahydrocarbazole analogs .
  • In vitro assays : Antibacterial activity is tested via MIC (minimum inhibitory concentration) against Gram-positive/negative strains, as demonstrated for copper-hydrazone complexes .

Q. How do crystallographic studies inform structure-property relationships?

X-ray data reveal planar carbazole systems and substituent orientations critical for π-π stacking (e.g., in organic semiconductors). For example:

  • Dihedral angles between carbazole and phenyl groups (~51°) impact molecular packing and optoelectronic properties .
  • Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize crystal lattices, affecting solubility and thermal stability .

Q. How can stability under varying conditions (pH, light, temperature) be systematically evaluated?

  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., >250°C for carbazole derivatives) .
  • UV-Vis spectroscopy : Monitors photodegradation under UV light (λ = 254–365 nm) to assess suitability for optoelectronic applications .
  • HPLC : Tracks hydrolytic stability in buffered solutions (pH 3–11) over 24–72 hours .

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